molecular formula C50H62N10O22 B1170055 LEPTIN, MOUSE CAS No. 181030-10-4

LEPTIN, MOUSE

Cat. No.: B1170055
CAS No.: 181030-10-4
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Description

Historical Context of Leptin Discovery in Obesity Research

The journey toward discovering leptin began in 1950 when researchers at The Jackson Laboratory first identified a strain of mice called obese, or ob, resulting from a recessive mutation that caused these mice to become massively obese, weighing three times as much as normal mice with insatiable appetites. This initial observation laid the groundwork for decades of research that would eventually culminate in one of the most important discoveries in metabolic science. The ob/ob mouse arose by chance in a colony at the Jackson Laboratory in 1949, and the mutation was determined to be recessive, with mutant mice being phenotypically indistinguishable from their unaffected littermates at birth but gaining weight rapidly throughout their lives.

The theoretical foundation for leptin discovery was established in 1953 with the proposal of the lipostatic theory of weight control, which hypothesized that a circulating factor produced by adipocytes interacted with the hypothalamus to regulate food intake, body weight, and overall long-term energy balance. This theory gained experimental support through the ingenious experiments of Hervey in 1958, who produced obesity in rats after lesioning the ventromedial hypothalamus, and parabiotic experiments of Hausberger a year later, which confirmed the probable presence of this circulating factor. However, it took approximately 40 years before this theoretical factor was eventually detected and characterized as leptin.

The breakthrough came when molecular geneticist Jeffrey Friedman at Rockefeller University began searching for the ob gene in the late 1980s using the then-new method of positional cloning. After eight years of meticulous work, Friedman achieved success in 1994 by cloning the ob gene in mice and its homolog in humans. In 1995, he purified the gene product, a hormone he named leptin, derived from the Greek word "leptos" meaning thin. The discovery was made possible through positional cloning approaches in the leptin ob mouse, which allowed identification of the locus of the gene encoding for the ob protein.

In the 1960s, a second mutation causing obesity and a similar phenotype was identified by Douglas Coleman, also at the Jackson Laboratory, and was named diabetes (db), as both ob/ob and db/db mice were obese. The relationship between these two mutations provided crucial insights into leptin signaling. Parabiosis experiments between ob/ob mice and normal mice led to weight reduction in the former, while similar experiments between normal mice and db/db mice led to starvation and death in the normal mice. These observations indicated that db/db mice had a surfeit of an appetite-inhibiting circulating factor in their blood, presumably leptin, but were resistant to its effects, suggesting the presence of leptin resistance.

Evolutionary Conservation of Leptin Across Vertebrates

The evolutionary conservation of leptin across vertebrate species demonstrates the fundamental importance of this hormonal system in energy regulation. Analysis of leptin protein sequences reveals extensive conservation within leptin sequences across all vertebrate species, with particularly high degrees of conservation among closely related species. The mammalian leptin protein shows remarkably high conservation, with sequences of leptin protein showing high identity between rat and mouse, demonstrating 96% conservation at the protein level.

Structural analysis has revealed that vertebrate leptins demonstrate considerable primary amino acid sequence divergence, yet retain high tertiary structure conservation when modeled with human leptin structure. Despite low sequence homology of approximately 20%, leptins contain a conserved disulfide bridge and several hydrophobic amino acids that are critical to maintaining the four-helix packing of the protein. On the surface of leptins, two linear motifs have been identified: one for interaction with the immunoglobulin-like domain and another for the leptin-binding domain of the leptin receptor.

The conservation of leptin extends beyond mammals to other vertebrate classes. Recent discoveries have identified leptin sequences in previously "missing" vertebrates, including birds such as the Peregrine falcon, mallard, and zebra finch, as well as elephant shark, alligator, Indian python, Chinese soft-shelled turtle, and coelacanth. The pattern of genes surrounding leptin, specifically snd1 and rbm28, is syntenic between the falcon and mammalian genomes, confirming the evolutionary relationship.

Phylogenetic analysis of all known leptin protein sequences has improved understanding of leptin evolution across vertebrates. Structural modeling of leptin orthologs highlights a highly conserved hydrophobic core in the four-helix cytokine packing domain, suggesting that the fundamental structure-function relationship has been maintained throughout vertebrate evolution. However, fish leptin presents a unique case, with extreme sequence divergence where Fugu leptin is only 13% identical to human leptin, and sequence variability of 20-25% even among fish species.

The conservation analysis extends to the leptin receptor as well, which is considerably more conserved than leptin itself across species. The leptin receptor contains seven highly conserved and selected linear motifs, along with 16 conserved sites for posttranslational modification. This conservation pattern suggests that while leptin sequence can tolerate significant variation, the receptor structure must be maintained to preserve signaling capability.

Role in Energy Homeostasis and Beyond: Pleiotropic Functions

The primary function of mouse leptin lies in its role as a critical regulator of energy homeostasis, acting as an adipostat that maintains homeostatic control of fat mass through a sophisticated feedback mechanism. Leptin is secreted by fat cells into the bloodstream and acts on the brain to regulate food intake and energy expenditure. When fat mass falls, plasma leptin levels fall, stimulating appetite and suppressing energy expenditure until fat mass is restored. Conversely, when fat mass increases, leptin levels increase, suppressing appetite until weight is lost, thus maintaining homeostatic control of adipose tissue mass.

The mechanism of leptin action involves crossing the blood-brain barrier through multiple routes, including the fenestrated capillaries in the median eminence and endothelial and choroid plexus cells expressing the leptin receptor. The leptin receptor is expressed in many areas of the brain and is particularly abundant in the arcuate and ventromedial nuclei of the hypothalamus, where it controls feeding by acting on multiple neuronal populations and by modulating both orexigenic and anorexigenic peptides. The central activity of leptin derives from the concerted activation of pro-opiomelanocortin expressing neurons and the inhibition of neuropeptide Y/agouti-related peptide-expressing neurons in the arcuate nucleus of the hypothalamus.

Beyond its central nervous system effects, leptin exhibits significant peripheral actions. Leptin receptor expression in white and brown adipose tissues, skeletal muscle, and pancreas, combined with its capability to promote beta-oxidation and lipolysis while inhibiting insulin secretion, suggests the existence of brain-independent regulation of peripheral energy expenditure by leptin. This peripheral signaling represents an additional layer of metabolic control that operates independently of hypothalamic regulation.

The pleiotropic functions of mouse leptin extend far beyond energy homeostasis into immune system regulation. Leptin functions as a member of the long-chain helical cytokine family, similar to interleukin-2, interleukin-12, and growth hormone. The leptin receptor shows sequence homology to members of class I cytokine receptor superfamily, activating Janus kinase-signal transducer and activator of transcription, phosphoinositide 3-kinase, and mitogen-activated protein kinase signaling pathways.

The immunomodulatory effects of leptin are extensive and multifaceted. Leptin modulation of the immune system occurs through regulation of hematopoiesis and lymphopoiesis, with seven days of recombinant leptin provision promoting substantial lymphopoiesis, doubling the numbers of B cells in the bone marrow of obese mice while doubling and tripling the numbers of pre-B and immature B cells, respectively. Twelve days of supplementation brings these subpopulations to near-normal proportions. Additionally, leptin treatment facilitates myelopoiesis, with the bone marrow of obese mice containing normal numbers of monocytes and granulocytes after seven days of treatment.

The overall leptin action in the immune system produces a proinflammatory effect, activating proinflammatory cells, promoting T-helper 1 responses, and mediating the production of other proinflammatory cytokines such as tumor necrosis factor-alpha, interleukin-2, and interleukin-6. Leptin provides crucial survival signals for immune cells, particularly in double positive T cells and simple positive thymocytes during thymic maturation. The hormone also promotes the expression of adhesion molecules in helper T cells, such as very late antigen-2 and intercellular adhesion molecule-1.

Reproductive functions represent another critical pleiotropic role of mouse leptin. Leptin acts in a relatively narrow concentration range for optimal reproductive function, as too much or too little compromises fertility. Recent studies of mice lacking leptin receptor in gonadotropes have demonstrated leptin dependency for expression of gonadotropin-releasing hormone receptor proteins, follicle-stimulating hormone beta messenger ribonucleic acid, and the messenger ribonucleic acids for the follicle-stimulating hormone regulator activin.

The reproductive effects of leptin are mediated through complex neural pathways. Neurons in the ventral premammillary nucleus form a pathway mediating leptin stimulation of kisspeptin neurons, which then stimulate gonadotropin-releasing hormone neurons. This pathway is essential for proper pubertal development, estrous cycling, and pregnancy maintenance. Additionally, leptin influences steroidogenesis directly, with studies showing that leptin significantly increases stimulated progesterone, estradiol, and testosterone production/secretion by cultured follicles in a dose-dependent manner.

Mouse leptin also demonstrates significant effects on neuroplasticity and mood regulation through its interaction with brain-derived neurotrophic factor signaling. Leptin treatment increases, while deficiency of leptin or leptin receptors decreases, total brain-derived neurotrophic factor messenger ribonucleic acid levels, with distinct expression profiles of specific exons in the hippocampus. This regulation occurs through histone modifications mediated by stimulation of protein kinase B signaling, which activates histone acetyltransferase p300, leading to changes in histone H3 acetylation and methylation at specific brain-derived neurotrophic factor promoters.

Properties

CAS No.

181030-10-4

Molecular Formula

C50H62N10O22

Origin of Product

United States

Scientific Research Applications

Role in Neurodevelopment and Cognition

Leptin has been shown to influence the development of the cerebral cortex in mice. Research indicates that leptin is vital for the maintenance, proliferation, and differentiation of neuroepithelial cells. In studies comparing ob/ob mice with wild-type mice, it was found that leptin administration could rescue developmental deficits in neural projections within the hypothalamus, suggesting its role in postnatal brain development . Additionally, ob/ob mice exhibit cognitive impairments linked to reduced brain volume and neurogenesis, which can be partially restored through leptin receptor reactivation .

Metabolic Regulation

Leptin's primary function is to regulate energy homeostasis and metabolism. In ob/ob mice, administration of recombinant leptin has demonstrated significant reductions in food intake and body weight. For instance, a dose-response study indicated that even low doses of leptin could effectively decrease food consumption and normalize serum insulin levels . Furthermore, leptin enhances insulin sensitivity and glucose uptake in peripheral tissues, thereby improving metabolic parameters in various models of metabolic disorders .

Table 1: Effects of Leptin on Metabolic Parameters in Mouse Models

Study ReferenceMouse ModelLeptin AdministrationKey Findings
ob/ob2-10 μg/dayReduced food intake and body weight; normalized insulin levels
LipoatrophicExogenous leptinImproved hyperglycemia and insulin resistance
ObeseContinuous infusionDecreased body weight; increased energy expenditure

Impact on Bone Health

Recent studies have also explored the role of leptin in bone metabolism. In ob/ob mice, leptin treatment has been linked to increased osteolysis and inflammation-driven bone loss. This suggests that leptin may have a dual role: while it regulates energy balance, it may also contribute to bone resorption under certain conditions . The modulation of bone health by leptin underscores its complex physiological functions beyond appetite regulation.

Leptin Resistance Mechanisms

Leptin resistance is a significant barrier to effective obesity treatment. Research has identified various factors contributing to this phenomenon in mouse models. For example, specific mutations affecting mRNA degradation proteins can lead to increased appetite and obesity due to impaired leptin signaling . Understanding these mechanisms is crucial for developing targeted therapies for obesity based on restoring leptin sensitivity.

Clinical Implications and Future Directions

The insights gained from mouse models have profound implications for human health. Leptin replacement therapy has shown promise in treating conditions like lipodystrophy syndromes, where patients exhibit severe metabolic abnormalities due to low leptin levels . Ongoing research aims to further elucidate the pathways involved in leptin signaling and its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Structure Primary Source Key Functions Mouse Model Findings
Leptin, Mouse 16-kDa peptide, non-glycosylated White adipocytes Appetite suppression, energy expenditure, immune modulation ob/ob mice: Obesity, hyperphagia, insulin resistance
Ghrelin 28-amino acid peptide, acylated Gastric mucosa Appetite stimulation, growth hormone release Ghrelin-KO mice: Reduced food intake, lean phenotype
Adiponectin 30-kDa adipokine, multimeric isoforms Adipocytes Insulin sensitization, anti-inflammatory, cardioprotective Adiponectin-KO mice: Insulin resistance, vascular dysfunction
PEG-SMLA (Leptin Antagonist) PEGylated leptin analog Synthetic Blocks leptin receptor signaling, induces hyperphagia WT mice: Dramatic weight gain, increased adiposity
PEGylated Leptin 35.6-kDa (20-kDa PEG conjugate) Recombinant (E. coli) Prolonged half-life, enhanced stability Subcutaneous administration: >20-hour circulation, reduced food intake

Receptor Interaction and Signaling

  • Leptin vs. Ghrelin: Leptin activates LepRb-STAT3 signaling to suppress appetite, while ghrelin binds growth hormone secretagogue receptor 1a (GHSR1a), stimulating AgRP neurons to promote hunger . In db/db mice (LepRb-deficient), exogenous leptin fails to suppress appetite, whereas ghrelin retains its orexigenic effects .
  • Leptin vs. Adiponectin :

    • Adiponectin enhances AMPK signaling in liver and muscle, improving insulin sensitivity, whereas leptin primarily targets hypothalamic neurons .
    • In obese mice, adiponectin levels inversely correlate with fat mass, unlike leptin, which is elevated but ineffective due to central resistance .
  • Leptin vs. PEG-SMLA :

    • PEG-SMLA antagonizes leptin receptors, reversing leptin’s metabolic effects. In PRLR-deficient mice, PEG-SMLA induces 30% weight gain (vs. 10% in WT), highlighting leptin's role in energy homeostasis .

Therapeutic Efficacy in Metabolic Disorders

  • Leptin in Obesity: Restores normophagia and reduces adiposity in ob/ob mice but is ineffective in diet-induced obesity due to leptin resistance . PEGylation extends leptin’s half-life (from minutes to >20 hours), improving efficacy in preclinical models .
  • Leptin vs. Adiponectin in Diabetes: Leptin therapy in diabetic mice normalizes glucose and lipids (e.g., 40% reduction in HbA1c) via hypothalamic SNS activation . Adiponectin improves insulin sensitivity without central effects, reducing hepatic gluconeogenesis by 50% .
  • Leptin Antagonists in Cachexia: PEG-SMLA increases food intake by 25% in cancer cachexia models, contrasting leptin’s anorexigenic role .

Limitations and Species-Specific Effects

  • Mitogenic Effects :
    • Leptin promotes proliferation in human HepG2 liver cancer cells via STAT3 but lacks mitogenic activity in mouse hepatocytes .
  • Cardiovascular Outcomes :
    • Leptin exacerbates neointima formation in mice via apoE-dependent pathways, whereas adiponectin inhibits vascular smooth muscle proliferation .
  • Blood-Brain Barrier (BBB) Penetrance :
    • In obese mice, leptin transport across the BBB is impaired (50% reduction), contributing to resistance, whereas ghrelin readily crosses the BBB .

Q & A

Q. How should researchers present leptin study data to enhance reproducibility?

  • Answer : Include raw data for body weight, food intake, and metabolic rate in supplemental files. For histology, provide high-resolution images with scale bars and quantification methods (e.g., ImageJ scripts). Specify leptin lot numbers and storage conditions (−80°C aliquots) .

Q. What strategies mitigate publication bias in leptin research?

  • Answer : Pre-register studies on platforms like Open Science Framework. Report negative results (e.g., lack of leptin effect in wild-type mice) and share datasets via repositories like Figshare .

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